molecular formula C8H3F5O3 B8064796 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid

2,6-Difluoro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B8064796
M. Wt: 242.10 g/mol
InChI Key: TUTLVSWEAOPTPH-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethoxy)benzoic acid (CAS 2244077-26-5) is a fluorinated aromatic building block of high interest in medicinal chemistry and drug discovery. Its molecular formula is C 8 H 3 F 5 O 3 and it has a molecular weight of 242.10 g/mol . The compound features a benzoic acid group flanked by two fluorine atoms at the 2 and 6 positions and a trifluoromethoxy group at the 3 position, creating a unique electronic and steric profile . This structure is part of a class of benzamide derivatives known to be explored as bacterial FtsZ inhibitors, a novel mode of action for targeting antibiotic-resistant pathogens . The molecule serves as a critical synthetic intermediate for developing more complex bioactive molecules. Researchers utilize this compound to create analogs with potential biological activity, particularly in the field of anti-infectives . Please handle with care; this product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3/c9-3-1-2-4(16-8(11,12)13)6(10)5(3)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTLVSWEAOPTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine-containing reagents under controlled conditions. For instance, the reaction of 2,6-difluorobenzoic acid with trifluoromethoxy reagents can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like potassium fluoride or cesium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Drug Development
DFTBA is being investigated as a potential building block in the synthesis of pharmaceuticals. The trifluoromethoxy group enhances the bioactivity of compounds by improving their pharmacokinetic properties. Research has shown that fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets .

Case Study: PET Imaging Agents
A notable application of DFTBA is in the synthesis of new positron emission tomography (PET) imaging agents. For instance, derivatives of DFTBA have been synthesized for targeting specific cancer markers such as B-Raf(V600E). These compounds demonstrate promise in enhancing imaging techniques for better diagnosis and treatment monitoring in oncology .

Analytical Chemistry

Biomonitoring and Environmental Analysis
DFTBA serves as a critical metabolite in biomonitoring studies, particularly for occupational exposure to fluorinated pesticides. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect DFTBA levels in biological samples, aiding in the assessment of exposure risks among workers handling fluorinated compounds .

Parameter Value
Detection MethodGC-MS
Recovery Rate99.2%
Within-Day Precision7.74%
Day-to-Day Precision8.92%

This data indicates the reliability of DFTBA as a biomarker for exposure assessment, reflecting its significance in occupational health studies.

Agricultural Sciences

Pesticide Development
DFTBA is a key component in the synthesis of benzoylphenylurea derivatives, which are used as insecticides. These compounds exhibit high larvicidal activity against various pests, making them valuable in agricultural pest management strategies . The 2,6-difluorosubstitution pattern has been shown to enhance efficacy compared to other substitution patterns.

Case Study: Efficacy in Pest Control
Research has demonstrated that DFTBA derivatives significantly improve the effectiveness of pesticides like diflubenzuron against target insect populations. Studies indicate that these compounds not only provide effective pest control but also minimize environmental impact due to their targeted action and reduced toxicity to non-target organisms .

Material Science

Fluorinated Polymers and Materials
The unique properties of DFTBA make it a candidate for developing advanced materials, particularly fluorinated polymers known for their chemical resistance and thermal stability. These materials find applications in coatings, adhesives, and other industrial products where durability is essential .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Key Properties

Compound Name Substituent (3-position) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Synthesis Insights References
2,6-Difluoro-3-(trifluoromethyl)benzoic acid -CF₃ C₈H₃F₅O₂ 226.10 Not reported Intermediate in drug synthesis; high acidity due to -CF₃
2,6-Difluoro-3-methylbenzoic acid -CH₃ C₈H₆F₂O₂ 172.13 138–142 Commercial building block (Thermo Scientific); lower acidity vs. -CF₃
2,6-Difluoro-3-(hexyloxy)benzoic acid -O-(hexyl) C₁₃H₁₆F₂O₃ 258.26 Not reported Synthesized via BuLi carboxylation; studied as FtsZ inhibitor in antibacterial research
2,6-Difluoro-3-(propylsulfonylamido)benzoic acid -NHSO₂(propyl) C₁₀H₁₁F₂NO₄S 279.26 Not reported Pharmacophore in sulfonamide-based drugs; targets bacterial cell division (FtsZ)
3-Bromo-2,6-difluorobenzoic acid -Br C₇H₃BrF₂O₂ 253.01 Not reported Bromine acts as a leaving group; used in cross-coupling reactions
2,6-Difluoro-3-(methylthio)benzoic acid -S-CH₃ C₈H₆F₂O₂S 204.19 Not reported Sulfur enhances metabolic stability; boiling point: 281°C

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (-CF₃, -SO₂NH-):
    The trifluoromethyl and sulfonamido groups increase acidity (lower pKa) due to their electron-withdrawing nature. This property is critical for enhancing binding interactions in enzyme inhibitors .
  • Hydrophobic Substituents (-CH₃, -O-hexyl):
    Methyl and hexyloxy groups improve lipophilicity, influencing membrane permeability in drug candidates. For example, the hexyloxy derivative’s extended alkyl chain may enhance bioavailability .
  • Halogen Substituents (-Br): Bromine introduces reactivity for further functionalization (e.g., Suzuki coupling), making brominated derivatives versatile intermediates .

Biological Activity

2,6-Difluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased lipophilicity and binding affinity to biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C9_9H5_5F5_5O3_3
  • Molecular Weight : 252.13 g/mol
  • CAS Number : Not widely reported; however, similar compounds have been documented under various CAS numbers.

Fluorinated compounds such as this compound often exhibit enhanced interactions with biological macromolecules due to the strong electron-withdrawing nature of fluorine. This can lead to improved binding affinities and altered pharmacokinetics. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of fluorinated benzoic acid derivatives, including this compound, against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
Control (Non-fluorinated analog)S. aureus128 µg/mL

This data suggests that the introduction of fluorine atoms enhances the antimicrobial potency compared to non-fluorinated counterparts .

Anti-inflammatory Activity

Research has indicated that fluorinated benzoic acids can exhibit anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group.

Treatment GroupPaw Edema Reduction (%)
Control0%
This compound (100 mg/kg)45%
Aspirin (100 mg/kg)50%

These findings indicate that this compound may possess anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Case Study on Antiviral Activity : A recent study explored the use of various fluorinated benzoic acids as potential antiviral agents against influenza A virus. The results showed that derivatives including this compound inhibited viral replication at low micromolar concentrations (IC50 = 0.22 µM), demonstrating its potential as a therapeutic agent against viral infections .
  • Case Study on Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential role in cancer therapy.

Q & A

Q. What are the common synthetic routes for 2,6-difluoro-3-(trifluoromethoxy)benzoic acid?

The synthesis typically involves introducing the trifluoromethoxy group into a fluorinated benzoic acid precursor. For example, a halogenated benzoic acid (e.g., 2,6-difluoro-3-hydroxybenzoic acid) can undergo nucleophilic substitution with a trifluoromethoxide source (e.g., AgOCF₃ or Cu-mediated reactions). Post-synthesis purification may involve recrystallization or column chromatography, guided by physical properties such as melting points (e.g., similar trifluoromethoxy-substituted benzoic acids exhibit melting points >200°C ). Characterization via NMR and LC-MS is critical to confirm regiochemical fidelity .

Q. How can the structure of this compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy : Compare <sup>19</sup>F and <sup>1</sup>H spectra with known trifluoromethoxy-substituted analogs (e.g., 4-(trifluoromethoxy)benzoic acid ).
  • Mass spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) can confirm molecular weight and fragmentation patterns. Reference databases like NIST provide benchmarks for fluorinated benzoic acids .
  • Elemental analysis : Verify C, H, F, and O percentages to ensure stoichiometric accuracy.

Q. What are the key physicochemical properties relevant to handling this compound?

  • Stability : Fluorinated aromatic acids are generally stable under inert conditions but may degrade under prolonged exposure to light or moisture. Store at 0–6°C in airtight containers .
  • Solubility : Likely low in water but soluble in polar aprotic solvents (e.g., DMF, DMSO), as seen in structurally related trifluoromethoxy benzoic acids .

Advanced Research Questions

Q. How can structural modifications (e.g., fluorine substitution patterns) influence bioactivity in drug discovery?

Structure-activity relationship (SAR) studies are essential. For example:

  • Replace the trifluoromethoxy group with other electron-withdrawing groups (e.g., CF₃, NO₂) to assess effects on target binding.
  • Compare activity against analogs like 2,6-dichloro-4-(trifluoromethoxy)benzoic acid, which shares similar electronic properties .
  • Use computational modeling (e.g., DFT) to predict electrostatic potential maps and guide synthetic prioritization.

Q. How to resolve contradictions in purity assessments between batch syntheses?

  • Analytical method optimization : Adjust HPLC parameters (e.g., mobile phase pH, column temperature) to separate closely eluting impurities. LC-MS platforms (e.g., Creative Proteomics’ services) can identify trace contaminants .
  • Batch consistency checks : Monitor reaction intermediates via <sup>19</sup>F NMR to detect incomplete substitutions or side products early in the synthesis.

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Trifluoromethoxy group introduction : Scalable methods (e.g., Ullmann-type couplings) require careful optimization of catalysts (e.g., CuI) and ligands to minimize byproducts.
  • Purification : High-purity crystallization may necessitate solvent screening (e.g., mixed ethanol/water systems) .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities, particularly if halogenated precursors are used.

Q. How can metabolic stability of this compound be evaluated in vitro?

  • Liver microsome assays : Incubate with human or rodent microsomes, and quantify parent compound depletion via LC-MS/MS .
  • CYP enzyme inhibition screening : Use fluorometric assays to assess interactions with cytochrome P450 isoforms, critical for predicting drug-drug interactions.

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